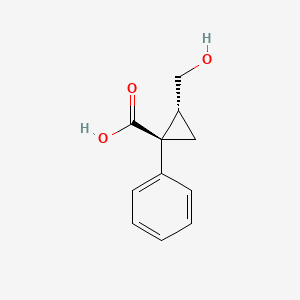

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

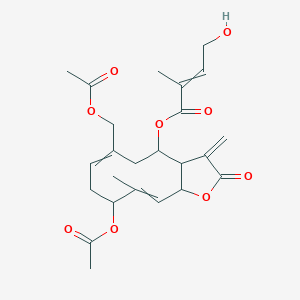

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C₁₁H₁₂O₃ and its molecular weight is 192.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalytic Applications

Biotransformation and Enantioselective Synthesis : Rhodococcus sp. AJ270, a microbial whole-cell system, demonstrated its capability in enantioselectively hydrolyzing racemic trans- and cis-2-arylcyclopropanecarbonitriles to produce amides and acids with high enantiomeric excesses. This process was notably influenced by the nature of the substituent on the benzene ring. The study highlighted the benefits of biotransformation in preparing compounds like (1S,2R)-2-phenylcyclopropylamine and (1R,2R)-2-phenylcyclopropylmethylamine from related cyclopropanecarboxylic acids and amides (Wang & Feng, 2002).

Conformational Analysis and Crystal Structure

Molecular Structure and Conformational Insights : The molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid was analyzed through X-ray crystallography. The molecule displayed a distinct conformation influenced by hydrogen bonding, indicating that the molecule's conformation in the crystal state was significantly affected by intermolecular interactions (Cetina et al., 2003).

Synthetic Chemistry and Methodology Development

Novel Synthetic Pathways for Chiral Cyclopropane Units : The study developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine. The key intermediates offered a platform for the synthesis of various compounds with asymmetric cyclopropane structures, showcasing the cyclopropane ring's potential in medicinal chemistry (Kazuta et al., 2002).

Properties

IUPAC Name |

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMORJXEGALFGQ-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)